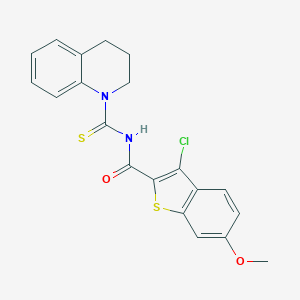
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide exerts its biological effects by binding to specific proteins and modulating their function. One of the key targets of this compound is the protein Hsp70, which plays a crucial role in protein folding and degradation. This compound binds to the ATP-binding site of Hsp70 and prevents its function, leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. This compound has also been found to modulate the immune system by inhibiting the activation of T cells and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is its specificity towards its target proteins. This compound has been found to exhibit minimal off-target effects, making it a valuable tool for studying the function of specific proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound as a tool for studying the function of Hsp70 and other target proteins in various cellular processes is an exciting area of research.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been found to exhibit potential therapeutic applications in various scientific research fields. One of the key areas of interest is cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is overexpressed in many cancer cells. This compound binds to Hsp70 and prevents its function, leading to the death of cancer cells.
In addition to cancer research, this compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are key proteins involved in the pathogenesis of these diseases.
Propriétés
Formule moléculaire |
C18H17N3O2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-10-6-15(7-11-17)20-18(22)14-4-8-16(9-5-14)21-13-3-12-19-21/h3-13H,2H2,1H3,(H,20,22) |
Clé InChI |
OGVXOKUTICPLPN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B250155.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
![2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
![1-[(4-Chloro-3-methylphenoxy)acetyl]piperidine](/img/structure/B250163.png)
![N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea](/img/structure/B250164.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide](/img/structure/B250165.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250171.png)
![3-bromo-4-tert-butyl-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B250172.png)

![N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250177.png)
![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
